molecular formula C15H26N2O5 B11828413 (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

(S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

Cat. No.: B11828413
M. Wt: 314.38 g/mol
InChI Key: JREAFDMYUYIYLC-MNOVXSKESA-N
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Description

(S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .

Scientific Research Applications

(S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(®-3-Amino-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the Boc protecting group in (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid provides unique reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-4-methyl-2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid

InChI

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11+/m1/s1

InChI Key

JREAFDMYUYIYLC-MNOVXSKESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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